(2S,3S)-3-azido-4-phenylbutane-1,2-diol
Description
(2S,3S)-3-Azido-4-phenylbutane-1,2-diol is a chiral diol derivative featuring a butane backbone with hydroxyl groups at positions 1 and 2, an azido group at position 3, and a phenyl substituent at position 4. Its stereochemistry at C2 and C3 (both S-configuration) is critical for its reactivity and application in asymmetric synthesis, particularly as an intermediate in pharmaceuticals.
Synthesis and Stability: The compound is synthesized via multistep routes involving azido-protection strategies. However, highlights that Roche abandoned an azido-protected derivative due to stability concerns, favoring sulfate or epoxide-protected alternatives for downstream coupling reactions .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2S,3S)-3-azido-4-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H13N3O2/c11-13-12-9(10(15)7-14)6-8-4-2-1-3-5-8/h1-5,9-10,14-15H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
JTCZSTHUGMZUHS-VHSXEESVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](CO)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CO)O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Substitutions: Azido vs. Amino vs. Sulfate
Table 1: Comparison of Functional Group Impact
- Azido vs. Amino: The azido group’s instability contrasts with the amino group’s robustness. For instance, the adamantyl-substituted amino-diol in forms stable crystalline salts (melting point 235°C) due to hydrogen-bond networks involving chloride and water .
- Sulfate Protection : Sulfate groups improve stability and facilitate coupling reactions, as seen in Bristol Myers Squibb’s chemoenzymatic synthesis of chiral epoxides .
Structural Analogues: Phenyl vs. Adamantyl vs. Cyclohexane Derivatives
Table 2: Substituent Effects on Physical Properties
- Phenyl vs. Adamantyl: The bulky adamantyl group in promotes crystallinity through nonpolar layer stacking, while phenyl groups may hinder crystallization due to planar geometry.
- Cyclohexane Derivatives : describes diazido-cyclohexane diols with tert-butyldimethylsilyl (TBS) protection, which improves solubility and handling compared to linear butane analogs .
Key Research Findings
Instability of Azido Groups : Roche’s discontinuation of azido-diol routes highlights the need for alternative protecting groups in industrial applications .
Hydrogen-Bond Networks: Adamantyl-amino-diols exhibit robust crystalline structures via chloride-water H-bonding, a feature absent in azido analogs .
Enzymatic vs. Chemical Synthesis : Microbial reduction offers superior stereocontrol compared to traditional Grignard methods, though scalability varies .
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